molecular formula C19H23N5O4 B10763187 R(-)-N6-(2-Phenylisopropyl)adenosine

R(-)-N6-(2-Phenylisopropyl)adenosine

Cat. No.: B10763187
M. Wt: 385.4 g/mol
InChI Key: RIRGCFBBHQEQQH-UQPNBLSNSA-N
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Description

R(-)-N6-(2-Phenylisopropyl)adenosine is a hydrocarbyladenosine compound where adenosine is substituted at the N-6 position by a (2R)-1-phenylpropan-2-yl group. This compound is a potent adenosine A1 receptor agonist, exhibiting neuroprotective and antinociceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(-)-N6-(2-Phenylisopropyl)adenosine typically involves the substitution of adenosine at the N-6 position with a (2R)-1-phenylpropan-2-yl group. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis would likely involve large-scale chemical reactors and purification processes to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

R(-)-N6-(2-Phenylisopropyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at the N-6 position .

Scientific Research Applications

R(-)-N6-(2-Phenylisopropyl)adenosine has several scientific research applications:

Mechanism of Action

R(-)-N6-(2-Phenylisopropyl)adenosine exerts its effects by binding to adenosine A1 receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of adenosine A1 receptors results in the inhibition of neurotransmitter release, modulation of ion channels, and activation of various intracellular pathways. These actions contribute to the compound’s neuroprotective and antinociceptive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R(-)-N6-(2-Phenylisopropyl)adenosine is unique due to its specific substitution at the N-6 position with a (2R)-1-phenylpropan-2-yl group. This unique structure contributes to its high affinity and selectivity for adenosine A1 receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15+,16?,19-/m1/s1

InChI Key

RIRGCFBBHQEQQH-UQPNBLSNSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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